5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4-methylthiophene-3-carboxamide
Description
This compound is a thiophene-3-carboxamide derivative featuring three distinct structural motifs:
Benzodioxole methyl group: A 1,3-benzodioxole moiety attached via a methylene group at the 5-position of the thiophene ring. This group is known for enhancing metabolic stability and influencing lipophilicity in drug design .
4-Methylthiophene core: The thiophene ring substituted with a methyl group at the 4-position, a common scaffold in bioactive molecules due to its planar aromatic structure and electronic properties.
3-(2,5-Dioxopyrrolidin-1-yl)benzamido substituent: A benzamide group at the 2-position of the thiophene, modified with a 2,5-dioxopyrrolidine ring. This moiety may confer protease-targeting properties, as dioxopyrrolidine derivatives are often utilized in covalent inhibitor design .
The molecular formula is C₂₆H₂₂N₃O₆S, with an average molecular weight of 504.54 g/mol (calculated using data from analogous structures in ).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-4-methylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6S/c1-13-19(10-14-5-6-17-18(9-14)34-12-33-17)35-25(22(13)23(26)31)27-24(32)15-3-2-4-16(11-15)28-20(29)7-8-21(28)30/h2-6,9,11H,7-8,10,12H2,1H3,(H2,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCRXVJQYMCMTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O)CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison of the target compound with related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Structural Analysis
Substituent Impact on Bioactivity: The 3-(2,5-dioxopyrrolidin-1-yl)benzamido group in the target compound differentiates it from the naphthoylamino variant in . The dioxopyrrolidine ring may enable covalent binding to catalytic residues in enzymes, a feature absent in the naphthoyl derivative .
Synthetic Accessibility: The target compound’s synthesis likely involves a multi-step protocol similar to , where a benzodioxole-methylthiophene intermediate is functionalized via amidation. In contrast, ’s compounds require condensation with aromatic aldehydes and thiouracil derivatives, which are less atom-economical .
Thermodynamic Stability :
- The methyl group at the 4-position of the thiophene ring (common in all analogs) contributes to steric stabilization, reducing ring puckering and enhancing crystallinity, as observed in SHELX-refined structures () .
Research Implications and Limitations
- Gaps in Data : Direct biological activity data (e.g., IC₅₀ values) for the target compound are unavailable in the provided evidence. Comparative studies must rely on structural analogs and computational predictions.
- Opportunities for Further Study :
- Protease Inhibition Assays : Testing the dioxopyrrolidine moiety’s reactivity with serine proteases (e.g., thrombin, trypsin).
- Solubility Profiling : The benzodioxole group may improve aqueous solubility compared to naphthoyl derivatives, warranting experimental validation .
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